Ethyl 3-chloro-4-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-chloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8ClF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position, along with an ethyl ester group
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . This involves the compound interacting with its targets, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-trifluoromethyl-benzoic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-4-(trifluoromethyl)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and reduce production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-amino-4-(trifluoromethyl)benzoate.
Reduction: Ethyl 3-chloro-4-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 3-chloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3-chloro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Ethyl 3-chloro-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(trifluoromethyl)benzoate: Lacks the chlorine substituent, which may result in different reactivity and biological activity.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and applications.
4-(Trifluoromethyl)benzoic acid: The absence of the ester group may affect its solubility and reactivity in various chemical reactions.
The unique combination of the chlorine and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3-chloro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQCJHNFTNSFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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